molecular formula C18H16BrN5O4S B2952330 N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide CAS No. 888427-30-3

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

Cat. No.: B2952330
CAS No.: 888427-30-3
M. Wt: 478.32
InChI Key: KHENOVBNJHFISU-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a synthetic, multi-functional pyrimidine derivative intended for research applications. The core structure of this compound is based on the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, which is widely recognized as a "privileged structure" in medicinal chemistry due to its proven capacity for diverse biological activity . This particular molecule integrates several key functional groups: a 5-bromofuran-2-carboxamide moiety, a thioether linkage, and an m-tolylurea segment. These features suggest potential for investigation in areas such as enzyme inhibition and anticancer research, given that similar DHPM-based compounds like Monastrol are known inhibitors of specific protein targets such as Kinesin-5 . The presence of the bromofuran and thiourea-like structures may also point toward potential antimicrobial or antiviral properties, as fluorinated and complex DHPM analogs have shown such activities . Researchers may find this compound valuable as a building block for further chemical derivatization or as a candidate for high-throughput screening in drug discovery programs. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-amino-2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O4S/c1-9-3-2-4-10(7-9)21-13(25)8-29-18-23-15(20)14(17(27)24-18)22-16(26)11-5-6-12(19)28-11/h2-7H,8H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHENOVBNJHFISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring and several functional groups including an amino group , a carbonyl group , and a thioether linkage . These structural elements contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC18H17N5O4S
Molecular Weight399.43 g/mol
CAS Number868225-97-2

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain Biginelli pyrimidines , structurally related to this compound, possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 64 to 128 µg/mL against various pathogens, indicating moderate to strong activity .

Anticancer Activity

The compound's structural similarities with known anticancer agents suggest potential efficacy in cancer treatment. For example, derivatives containing similar thiazole and pyrimidine frameworks have demonstrated significant cytotoxicity against various cancer cell lines, including:

  • NCI-H522 (non-small cell lung cancer)
  • HT29 (colon cancer)
  • MCF7 (breast cancer)

In one study, a related compound showed an IC50 value of 0.06 µM , indicating strong inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The presence of the thioether group is believed to enhance this activity by facilitating electron donation during redox reactions .

Case Studies

  • Antimicrobial Screening : A series of synthesized derivatives were tested against various bacterial strains. The results indicated that modifications to the thioether moiety significantly impacted the antimicrobial efficacy, with some compounds achieving MIC values as low as 32 µg/mL against resistant strains .
  • Cytotoxicity Evaluation : In vitro studies on cancer cell lines revealed that compounds with bromine substitutions at the furan ring exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The mechanism of action was attributed to apoptosis induction in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of brominated furan, thioether-linked m-tolylamino group, and dihydropyrimidine core. Below is a comparison with structurally related compounds from the evidence:

Compound Name / Identifier Key Substituents Molecular Weight Notable Features Reference
Target Compound 5-bromofuran-2-carboxamide, m-tolylamino-thioether ~502.4 (calc.) Bromine enhances lipophilicity; m-tolyl group aids aromatic interactions. N/A
N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide 3,4-dimethoxybenzamide, tetrahydrofuran-linked amino group 463.5 Methoxy groups increase polarity; tetrahydrofuran improves solubility.
N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide Thiadiazole-ethylthio group, unsubstituted furan 453.5 Thiadiazole introduces hydrogen-bonding potential; lower molecular weight.

Impact of Substituents on Physicochemical Properties

  • 5-Bromofuran vs. Unsubstituted Furan ():
    The bromine atom in the target compound increases molecular weight (~502 vs. 453.5) and lipophilicity (logP ~2.8 vs. ~1.9 estimated), which may enhance membrane permeability but reduce aqueous solubility. Bromine’s halogen-bonding capacity could improve target affinity .
  • m-Tolylamino vs.
  • 3,4-Dimethoxybenzamide vs. 5-Bromofuran ():
    Methoxy groups increase polarity and solubility (e.g., logP ~1.5 for vs. ~2.8 for target compound), favoring interactions with polar enzyme pockets .

Research Findings and NMR Insights

highlights the utility of NMR chemical shift analysis in comparing structural analogs. For example:

  • Regions of divergence in chemical shifts (e.g., positions 29–36 and 39–44 in Figure 6 of ) correlate with substituent changes, suggesting localized electronic or steric effects .
  • In the target compound, the bromine atom’s electron-withdrawing effect may deshield nearby protons, altering chemical shifts in the furan and pyrimidine regions compared to non-halogenated analogs .

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